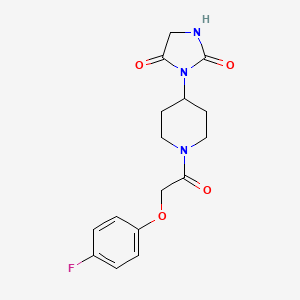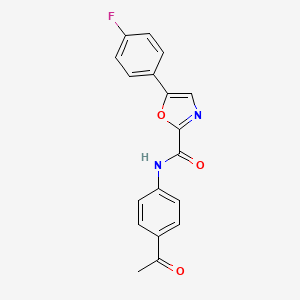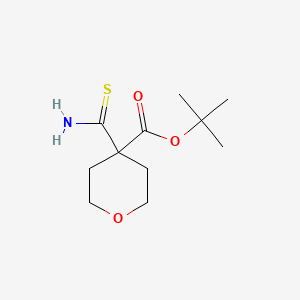![molecular formula C17H20N4O3S B2468244 4-{4-氰基-5-[(丙-2-烯-1-基)氨基]-1,3-噁唑-2-基}-N,N-二乙基苯-1-磺酰胺 CAS No. 941266-67-7](/img/structure/B2468244.png)
4-{4-氰基-5-[(丙-2-烯-1-基)氨基]-1,3-噁唑-2-基}-N,N-二乙基苯-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide, also known as ACOS, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmaceuticals, and biological research. ACOS is a sulfonamide derivative that contains a cyanooxazole ring and an allylamine group, making it a versatile molecule with a wide range of applications.
作用机制
The mechanism of action of 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide contains a sulfonamide group, which is known to interact with the active site of enzymes and proteins, leading to their inhibition. Additionally, the allylamine group in 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can undergo nucleophilic addition reactions, making it a potential inhibitor of enzymes that contain reactive nucleophiles.
Biochemical and Physiological Effects
4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can inhibit the activity of specific enzymes and proteins, including carbonic anhydrase and cathepsin K. In vivo studies have shown that 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can reduce inflammation and tumor growth in animal models. Additionally, 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate.
实验室实验的优点和局限性
4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is also relatively inexpensive compared to other sulfonamide derivatives, making it accessible to researchers with limited resources. However, 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide also has some limitations, including its low potency and selectivity for specific enzymes and proteins. Additionally, 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide may exhibit off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide, including the development of more potent and selective inhibitors, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can be used as a starting point for the synthesis of novel compounds with improved pharmacological properties. Further research on 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide and its derivatives can lead to the discovery of new drugs and therapies for various diseases.
In conclusion, 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is a promising chemical compound with a wide range of applications in various scientific fields. Its unique chemical structure and potential therapeutic applications make it an attractive target for further research and development.
合成方法
The synthesis of 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide involves the reaction of N,N-diethylbenzenesulfonamide with allylisocyanate, followed by the addition of 5-amino-4-cyanooxazole. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide. The synthesis of 4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields.
科学研究应用
抗菌活性
1,3-二唑的衍生物(该化合物的核心结构)已显示出抗菌特性。 研究人员已探索了它们对细菌菌株的有效性,使其成为对抗感染的有希望的候选者 .
抗结核潜力
鉴于结核病带来的全球健康挑战,研究具有抗结核活性的新型化合物至关重要。该化合物的结构表明它可能对结核分枝杆菌表现出抑制作用。 需要进一步的研究来验证这一潜力 .
抗炎特性
含咪唑的化合物通常表现出抗炎作用。 研究人员已探索了它们对炎症途径的影响,这可能导致新的抗炎药物的开发 .
抗肿瘤活性
该化合物独特的噁唑基和磺酰胺部分可能有助于抗肿瘤特性。 研究其对癌细胞系的影响和肿瘤生长的抑制作用是一个令人兴奋的研究方向 .
抗糖尿病作用
一些咪唑衍生物通过调节葡萄糖代谢表现出抗糖尿病活性。 研究人员已研究了它们对胰岛素敏感性和葡萄糖稳态的影响 .
抗氧化潜力
鉴于抗氧化剂在维持细胞健康方面的重要性,探索该化合物的抗氧化特性是值得的。 它可能有助于清除自由基并保护细胞免受氧化应激 .
属性
IUPAC Name |
4-[4-cyano-5-(prop-2-enylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-4-11-19-17-15(12-18)20-16(24-17)13-7-9-14(10-8-13)25(22,23)21(5-2)6-3/h4,7-10,19H,1,5-6,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAVSZWQGXCSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl tricyclo[8.2.0.04,7]dodeca-5,11-diene-5,11-dicarboxylate](/img/structure/B2468161.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2468167.png)
![Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2468169.png)
![1-[2-(4-Chlorophenyl)ethyl]-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2468170.png)
![2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2468171.png)
![1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2468172.png)
![N-(4-(difluoromethoxy)phenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2468173.png)




![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2468182.png)